molecular formula C6H2ClF4N B2512782 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine CAS No. 1806007-62-4

5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine

Cat. No.: B2512782
CAS No.: 1806007-62-4
M. Wt: 199.53
InChI Key: PMOJHNDBYGCSLS-UHFFFAOYSA-N
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Description

5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of multiple fluorine atoms in the structure of this compound enhances its stability and reactivity, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing fluorinated pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in studying biological systems and developing bioactive molecules.

    Medicine: Fluorinated pyridine derivatives are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets effectively.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine is unique due to the presence of multiple fluorine atoms, which impart distinct physicochemical properties. These properties include increased stability, lipophilicity, and the ability to form strong interactions with biological targets. This makes the compound particularly valuable in applications where these characteristics are advantageous.

Properties

IUPAC Name

5-chloro-4-(difluoromethyl)-2,3-difluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-2-1-12-6(11)4(8)3(2)5(9)10/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOJHNDBYGCSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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